molecular formula C15H14O3 B129051 4-(3,5-Dimethylphenoxy)benzoic acid CAS No. 149190-98-7

4-(3,5-Dimethylphenoxy)benzoic acid

Cat. No. B129051
M. Wt: 242.27 g/mol
InChI Key: LEWICYODYSXXIA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)benzoic acid is a chemical compound with the CAS Number: 149190-98-7 . It has a molecular weight of 242.27 and its IUPAC name is 4-(3,5-dimethylphenoxy)benzoic acid . The compound appears as white flakes .


Molecular Structure Analysis

The molecular formula of 4-(3,5-Dimethylphenoxy)benzoic acid is C15H14O3 . The InChI code for the compound is 1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

4-(3,5-Dimethylphenoxy)benzoic acid has a melting point range of 149-156°C . It is recommended to be stored at 0-8°C .

Scientific Research Applications

Polymer Design

  • New compounds, including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride, have been synthesized. The pseudochloride is utilized as a monomer to produce new polyarylenephthalide, which has potential in designing materials with unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).

Modification of Polydimethylsiloxanes

  • The use of 4-(Dimethylvinylsilyl)benzoic acid in the modification of polydimethylsiloxanes with silicon hydride groups is studied. This modification, involving the introduction of benzoic acid fragments, alters the thermal and rheological properties of the resulting copolymers (Gorodov et al., 2018).

Coordination Polymer Development

  • Solvothermal reactions with the semirigid 3,5-bi(4-carboxyphenoxy)benzoic acid and transitional metal cations have led to the creation of six coordination polymers. These polymers display varied structures and properties, including magnetic properties, and are of interest for their complex network formations (Fan et al., 2014).

Synthesis of Various Derivatives

  • The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids shows selective deprotonation at the para position to the carboxylate group. This property has been harnessed in the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Safety And Hazards

The safety information for 4-(3,5-Dimethylphenoxy)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

4-(3,5-dimethylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWICYODYSXXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610176
Record name 4-(3,5-Dimethylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenoxy)benzoic acid

CAS RN

149190-98-7
Record name 4-(3,5-Dimethylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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